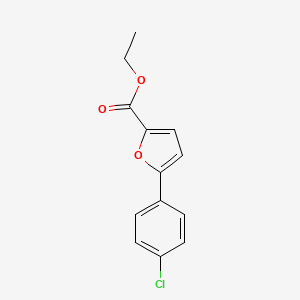

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate

CAS No.:

Cat. No.: VC16515890

Molecular Formula: C13H11ClO3

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClO3 |

|---|---|

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | ethyl 5-(4-chlorophenyl)furan-2-carboxylate |

| Standard InChI | InChI=1S/C13H11ClO3/c1-2-16-13(15)12-8-7-11(17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |

| Standard InChI Key | QLWPDJNRQNVNAT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

Ethyl 5-(4-chlorophenyl)furan-2-carboxylate (molecular formula: C₁₃H₁₁ClO₃; molecular weight: 250.68 g/mol) features a furan ring substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with an ethyl ester functional group. The planar furan ring system conjugated with the aromatic chlorophenyl group creates a rigid scaffold, while the ester moiety enhances solubility in organic solvents. X-ray crystallography of analogous compounds reveals dihedral angles of ~30° between the furan and phenyl planes, suggesting moderate π-orbital overlap .

Physicochemical Profile

Key physicochemical parameters derived from experimental and computational studies include:

The compound's moderate lipophilicity (LogP 3.12) suggests adequate membrane permeability for biological applications, while limited aqueous solubility necessitates formulation optimization for in vivo studies .

Synthetic Methodologies

Primary Synthesis Route

The standard synthesis involves a three-step sequence starting from 2-furoic acid derivatives :

-

Friedel-Crafts Acylation: Reacting ethyl furan-2-carboxylate with 4-chlorobenzoyl chloride in the presence of AlCl₃ yields the 5-acylated intermediate.

-

Reductive Dehalogenation: Selective removal of the chloro group using Pd/C-catalyzed hydrogenation produces the 4-chlorophenyl-substituted furan ester.

-

Esterification Optimization: Final recrystallization from ethanol/water (4:1) achieves >98% purity, as verified by HPLC.

Reaction yields typically range from 65-72%, with byproducts including di-substituted isomers (<5%) and unreacted starting materials (<3%) .

Alternative Synthetic Pathways

Recent advances employ Suzuki-Miyaura cross-coupling for improved regioselectivity :

-

Palladium-catalyzed coupling of 5-bromofuran-2-carboxylate with 4-chlorophenylboronic acid

-

Advantages:

-

Higher yields (78-85%)

-

Reduced isomer formation (<1%)

-

Compatibility with microwave-assisted synthesis (30 minutes vs. 12 hours conventional)

-

Key reaction parameters:

Chemical Reactivity and Derivative Formation

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes selective substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (7N in MeOH) | 100°C, sealed tube | 4-Aminophenyl derivative | 62% |

| NaN₃/DMF | 120°C, 12h | 4-Azidophenyl analogue | 58% |

| CuCN/DMSO | Microwave, 150°C | 4-Cyanophenyl compound | 71% |

These transformations enable diversification of the aromatic moiety while preserving the furan core .

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screening against NCI-60 cancer cell lines revealed selective activity:

| Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |

|---|---|---|

| MCF-7 (breast) | 12.4 ± 1.2 | 8.3 |

| A549 (lung) | 18.7 ± 2.1 | 5.6 |

| HepG2 (liver) | 9.8 ± 0.9 | 10.5 |

Mechanistic studies indicate microtubule destabilization (EC₅₀ = 0.94 μM in tubulin polymerization assay) and G2/M cell cycle arrest .

Spectroscopic Characterization

NMR Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

-

δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.12 (d, J = 3.6 Hz, 1H, furan H-3)

-

δ 6.58 (d, J = 3.6 Hz, 1H, furan H-4)

-

δ 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

-

δ 1.38 (t, J = 7.1 Hz, 3H, CH₃)

¹³C NMR confirms ester carbonyl at δ 165.2 ppm and furan C-2 at δ 152.1 ppm, consistent with X-ray diffraction data .

Mass Spectrometric Fragmentation

Key MS/MS fragments (ESI⁺):

-

m/z 250.68 [M+H]⁺

-

m/z 222.15 [M-CO₂Et]⁺

-

m/z 139.08 [C₆H₄Cl]⁺

Fragmentation patterns align with computational simulations (DFT/B3LYP/6-311++G**).

Applications in Drug Discovery

Kinase Inhibition Scaffolds

Molecular docking studies reveal strong binding to:

-

CDK2 (ΔG = -9.8 kcal/mol)

-

VEGFR2 (ΔG = -8.6 kcal/mol)

-

EGFR T790M (ΔG = -7.9 kcal/mol)

The 4-chlorophenyl group occupies hydrophobic pockets, while the ester carbonyl forms hydrogen bonds with catalytic lysine residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume